molecular formula C15H19NOS B2803655 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one CAS No. 2034309-60-7

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one

Cat. No. B2803655
CAS RN: 2034309-60-7
M. Wt: 261.38
InChI Key: VZIVCQNQUYJYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-thia-5-azabicyclo[2.2.1]heptane . This class of compounds is characterized by a bicyclic structure with a sulfur atom and a nitrogen atom in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized using palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Scientific Research Applications

Synthesis Techniques

Novel synthesis methods for derivatives related to the specified compound have been developed, demonstrating the chemical versatility and the potential for creating a wide array of structurally similar compounds. For instance, novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one were synthesized from trans-4-hydroxy-L-proline, showcasing methods for creating compounds with potential biological applications (Yuan Zhe-dong, 2013). Additionally, the flavin-mediated visible-light [2+2] photocycloaddition technique was utilized for the synthesis of azabicyclo[3.2.0]heptanes, illustrating advanced techniques in photocycloaddition chemistry (M. Jirásek et al., 2017).

Potential Biological Activities

Some derivatives have shown moderate to good activities in biological applications. For instance, 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes exhibited antimalarial activity, highlighting their potential in medicinal chemistry (M. D’hooghe et al., 2013). This underscores the significance of such structures in developing new therapeutic agents.

Chemical Properties and Applications

The chemical versatility of these compounds extends to their potential use in synthesizing complex molecules. For example, 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one served as a versatile intermediate for synthesizing cyclopentyl carbocyclic nucleosides, which are crucial in the development of nucleoside analogues (Belen M. Dominguez & P. Cullis, 1999). This indicates the potential of such compounds in pharmaceutical synthesis, particularly in the development of antiviral and anticancer drugs.

properties

IUPAC Name

2-phenyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-2-14(11-6-4-3-5-7-11)15(17)16-9-13-8-12(16)10-18-13/h3-7,12-14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIVCQNQUYJYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.